Differential Antibody Binding Enhancement by O-Linked Glycosylation vs. Native and N-Linked RP135 Peptide
Glycosylation state differentially modulates the binding of HIV gp120 (308-331) RP135 to the 0.5β neutralizing monoclonal antibody. The O-linked digalactosamine-modified peptide (RP135digal) exhibits significantly enhanced binding to 0.5β relative to the unglycosylated native RP135 sequence, whereas the N-linked glucosamine-modified peptide (RP135NG) shows reduced binding compared to the native peptide [1]. This differential effect is attributable to conformational changes, with the transient β-type turn at the GPGR 'tip' motif being more highly populated in RP135digal than in either the native peptide or the N-linked analogue [1].
| Evidence Dimension | Antibody binding affinity (qualitative comparison of binding enhancement/reduction) and conformational population of GPGR β-turn |
|---|---|
| Target Compound Data | RP135digal (O-linked glycosylated 308-331): enhanced binding to 0.5β; elevated population of transient β-type turn at GPGR motif |
| Comparator Or Baseline | Native unglycosylated RP135 (308-331): baseline binding; lower GPGR turn population. RP135NG (N-linked glycosylated): reduced binding vs. native |
| Quantified Difference | O-linked glycosylation enhances binding vs. native; N-linked glycosylation reduces binding vs. native; RP135digal shows higher GPGR turn population than native and RP135NG |
| Conditions | Binding assay with 0.5β monoclonal antibody; conformational analysis by NMR and circular dichroism spectroscopy in aqueous solution with molecular dynamics calculations |
Why This Matters
Researchers developing glycopeptide immunogens or studying structure-activity relationships require the native 308-331 sequence as the defined baseline for evaluating glycosylation effects on antibody recognition and conformational stabilization.
- [1] Huang X, Barchi JJ Jr, Lung FD, Roller PP, Nara PL, Muschik J, Garrity RR. Glycosylation affects both the three-dimensional structure and antibody binding properties of the HIV-1IIIB GP120 peptide RP135. Biochemistry. 1997;36(36):10846-10856. View Source
